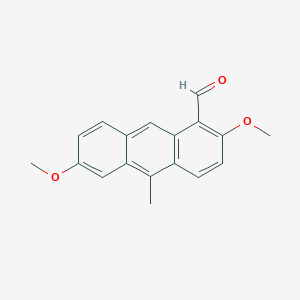
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is an organic compound with the molecular formula C₁₈H₁₆O₃. This compound is characterized by its anthracene core, which is substituted with methoxy groups at positions 2 and 6, a methyl group at position 10, and a formyl group at position 1. It is used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Methoxylation: Anthracene is subjected to methoxylation at positions 2 and 6 using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Methylation: The methylation at position 10 is achieved using methyl iodide and a strong base like potassium tert-butoxide.
Formylation: The final step involves formylation at position 1 using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dimethoxy-10-methyl-1-anthracenecarboxylic acid.
Reduction: 2,6-Dimethoxy-10-methyl-1-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes involving anthracene derivatives.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyanthracene: Lacks the formyl and methyl groups, making it less reactive.
10-Methylanthracene: Lacks the methoxy and formyl groups, resulting in different chemical properties.
1-Anthracenecarbaldehyde: Lacks the methoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is unique due to its combination of methoxy, methyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
110038-62-5 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
Clave InChI |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
SMILES canónico |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
Sinónimos |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















